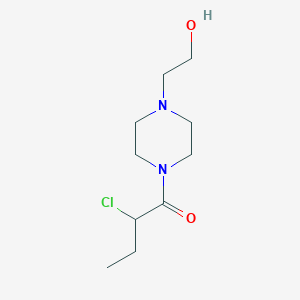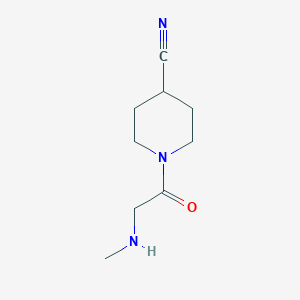![molecular formula C13H22N2O2 B1479005 azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone CAS No. 2098116-12-0](/img/structure/B1479005.png)
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone, commonly known as AOM, is a synthetic compound that has been studied for its potential application in a variety of scientific research fields. AOM is a small molecule that is composed of an azetidin-3-yl group and an octahydrobenzo[e][1,4]oxazepin-1(5H)-yl group. AOM has been studied as a potential therapeutic agent, as well as a research tool, due to its unique structural characteristics and potential applications.
Wissenschaftliche Forschungsanwendungen
AOM has been studied for its potential application in a variety of scientific research fields. It has been studied as a potential therapeutic agent for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, AOM has been studied as a research tool for its ability to modulate gene expression, as well as for its ability to interact with a variety of enzymes and receptors.
Wirkmechanismus
AOM has been studied for its ability to interact with a variety of enzymes and receptors. It has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A. In addition, AOM has been found to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
AOM has been studied for its potential biochemical and physiological effects. Studies have found that AOM has the potential to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, AOM has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A.
Vorteile Und Einschränkungen Für Laborexperimente
AOM has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, AOM is stable and can be stored for long periods of time without degradation. However, AOM is not suitable for use in in vivo experiments due to its potential toxicity.
Zukünftige Richtungen
The potential applications of AOM are still being explored. Future research could focus on developing AOM-based therapies for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, future studies could focus on the development of AOM-based research tools for the modulation of gene expression and the inhibition of enzyme activity. Finally, further studies could focus on the potential biochemical and physiological effects of AOM, as well as its potential toxicity in in vivo experiments.
Eigenschaften
IUPAC Name |
3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-7-14-8-11)15-5-6-17-9-10-3-1-2-4-12(10)15/h10-12,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHNDLRTMWSZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![octahydro-1H-cyclopenta[e][1,4]oxazepin-1-amine](/img/structure/B1478924.png)

![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478927.png)
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478929.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478930.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478931.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1478934.png)
![5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478935.png)


![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478942.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)